Sodium propionate

Catalog No.
S610895
CAS No.
137-40-6
M.F
C3H5O2Na
CH3CH2COONa
C3H5NaO2
C3H5NaO2
M. Wt
96.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate

CAS Number

137-40-6

Product Name

Sodium propionate

IUPAC Name

sodium;propanoate

Molecular Formula

C3H5O2Na
CH3CH2COONa
C3H5NaO2
C3H5NaO2

Molecular Weight

96.06 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1

InChI Key

JXKPEJDQGNYQSM-UHFFFAOYSA-M

SMILES

CCC(=O)[O-].[Na+]

Solubility

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C
Soluble in water forming alkaline solutions. Slightly soluble in alcohol.
Solubility in water, g/100ml: 100 (good)

Synonyms

Prophyllin, sodium propionate

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

CCC(=O)[O-].[Na+]

Antimicrobial Properties:

Sodium propionate is widely recognized for its antifungal and antibacterial properties. Studies have shown its effectiveness against various molds, yeasts, and bacteria, including:

  • Food spoilage organisms: It inhibits the growth of molds and bacteria commonly found in bread, cheese, and other food products, extending shelf life .
  • Pathogenic bacteria: Research suggests its potential in managing infections caused by bacteria like Salmonella enterica and Escherichia coli .

Potential Health Benefits:

Recent research explores the potential health benefits of sodium propionate in various areas:

  • Metabolic health: Studies in humans and animals suggest its role in increasing energy expenditure and promoting lipid oxidation, potentially contributing to weight management .
  • Gut health: Sodium propionate, a short-chain fatty acid, is a product of gut bacteria fermentation. Research suggests its role in maintaining gut health and promoting beneficial gut microbiota .
  • Neurological effects: Emerging research explores the dose-dependent effects of sodium propionate on mood. Low doses might exhibit antidepressant-like effects, while high doses could potentially worsen depression symptoms . However, further research is needed to confirm these findings and understand the underlying mechanisms.

Research Applications in Animals:

Sodium propionate finds applications in animal research, including:

  • Antimicrobial feed additive: It is used in animal feed to control the growth of harmful bacteria and improve gut health .
  • Studying gut-brain axis: Researchers use sodium propionate to investigate the gut-brain axis, exploring the link between gut microbiota and brain function .

Cancer Research:

Preliminary research explores the potential anti-tumor effects of sodium propionate by:

  • Inhibiting the growth of cancer cells through specific pathways .
  • Modulating the immune response to potentially enhance tumor suppression.

Sodium propionate, also known as sodium propanoate, is the sodium salt of propionic acid with the chemical formula Na(C₂H₅COO). This compound appears as a white crystalline solid that is hygroscopic, meaning it can absorb moisture from the air. Sodium propionate is commonly utilized as a food preservative due to its ability to inhibit mold growth and extend the shelf life of bakery products. It is recognized by the European food additive code E281 and is considered generally recognized as safe (GRAS) by the Food and Drug Administration in the United States .

In food preservation, sodium propionate inhibits the growth of mold and some bacteria by disrupting their internal pH balance. The propionic acid released from sodium propionate reduces the intracellular pH, creating an unfavorable environment for these microorganisms [6].

Sodium propionate is primarily formed through neutralization reactions involving propionic acid and sodium hydroxide or sodium carbonate. The basic reaction can be represented as follows:

Propionic Acid+Sodium HydroxideSodium Propionate+Water\text{Propionic Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Propionate}+\text{Water}

This can be expressed in chemical terms:

C2H5COOH+NaOHC2H5COONa++H2O\text{C}_2\text{H}_5\text{COOH}+\text{NaOH}\rightarrow \text{C}_2\text{H}_5\text{COO}^-\text{Na}^++\text{H}_2\text{O}

In addition to this formation reaction, sodium propionate can decompose when subjected to high temperatures, emitting toxic fumes such as sodium oxide .

Sodium propionate exhibits several biological activities. Upon ingestion, it converts to propionic acid in the gastrointestinal tract, which may help protect the gut lining and reduce gastrointestinal toxicity. It has been shown to possess antimicrobial properties, making it effective against various molds and bacteria in food preservation . Furthermore, sodium propionate has been studied for its potential effects on metabolic processes, including its role in fatty acid oxidation and pH regulation within biological systems .

The synthesis of sodium propionate typically involves two main methods:

  • Neutralization Reaction: This is the most common method where propionic acid reacts with sodium hydroxide or sodium carbonate.
    • Example Reaction:
      C2H5COOH+NaOHC2H5COONa++H2O\text{C}_2\text{H}_5\text{COOH}+\text{NaOH}\rightarrow \text{C}_2\text{H}_5\text{COO}^-\text{Na}^++\text{H}_2\text{O}
  • Fermentation: Sodium propionate can also be produced through microbial fermentation processes involving certain bacteria that metabolize carbohydrates into propionic acid, which is then neutralized with sodium hydroxide.

Sodium propionate is widely used across various industries:

  • Food Industry: As a preservative to inhibit mold growth in baked goods, it helps extend shelf life and maintain product quality.
  • Pharmaceuticals: It has been utilized in formulations for its antimicrobial properties and was previously approved in Canada for use in treating cervical inflammation .
  • Animal Feed: It serves as a feed additive to promote gut health and prevent spoilage in animal feeds.

Research has indicated that sodium propionate interacts with various biological systems. For instance, it may influence gut microbiota composition and metabolic pathways related to fatty acid metabolism. Studies have shown that it can modulate inflammatory responses and has potential implications for conditions such as obesity and diabetes due to its effects on energy metabolism .

Several compounds share structural similarities with sodium propionate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Propionic AcidC₂H₅COOHParent compound; exists primarily as a liquid.
Calcium PropionateC₆H₁₁CaO₆Used as a food preservative; more stable than sodium salt.
Potassium PropionateC₃H₅KO₂Similar applications but may have different solubility characteristics.
Butyric AcidC₄H₈O₂Has distinct flavor profiles; used in flavoring and aroma applications.

Sodium propionate's unique properties stem from its effectiveness as a food preservative while being recognized as safe for consumption, differentiating it from other similar compounds that may not have the same regulatory acceptance or applications .

Sodium propionate was first synthesized in the early 20th century through the neutralization of propionic acid with sodium hydroxide or carbonate. Propionic acid itself, discovered in 1844 by Johann Gottlieb, gained attention for its natural occurrence in Swiss cheese and metabolic byproducts. By the mid-20th century, sodium propionate was recognized as a safe and effective preservative, earning GRAS (Generally Recognized as Safe) status from the FDA and approval under E281 in the EU. Key milestones include:

  • 1920s–1940s: Industrial-scale production established for bakery preservation.
  • 1980s–2000s: Expanded applications in pharmaceuticals and animal feed.
  • 2010s–Present: Mechanistic insights into anti-inflammatory, antioxidant, and anticancer properties.

Significance in Interdisciplinary Scientific Investigations

Sodium propionate bridges multiple disciplines:

  • Food Science: Inhibits mold in baked goods at 0.1–0.3% concentrations.
  • Pharmacology: Modulates gut microbiota and epigenetic pathways.
  • Oncology: Suppresses breast and colorectal cancer growth via STAT3 and EHMT2 pathways.
  • Neuroscience: Ameliorates depressive-like behavior in murine models.

Theoretical Framework for Short-Chain Fatty Acid Salt Studies

As a short-chain fatty acid (SCFA) salt, sodium propionate’s mechanisms are rooted in:

  • SCFA Receptor Interactions: Activates GPR41/GPR43 receptors, influencing immune and metabolic pathways.
  • Epigenetic Modulation: Inhibits histone deacetylases (HDACs), enhancing gene expression for anti-inflammatory responses.
  • Microbiome Crosstalk: Promotes beneficial bacteria (e.g., Bacteroides thetaiotaomicron) while suppressing pathogens.

Industrial-Scale Synthesis Optimization

Industrial production of sodium propionate relies primarily on neutralization reactions between propionic acid and alkaline compounds, with optimization focused on maximizing yield, minimizing reaction time, and ensuring consistent product quality [2] [6]. Modern industrial processes have evolved to incorporate advanced reactor designs and process control systems that enhance efficiency and reduce environmental impact [19] [21].

Neutralization Reaction Kinetics with Sodium Carbonate

The neutralization of propionic acid with sodium carbonate represents one of the most widely employed industrial synthesis routes, characterized by the stoichiometric reaction: 2C₂H₅COOH + Na₂CO₃ → 2C₂H₅COONa + H₂O + CO₂ [15]. This reaction exhibits second-order kinetics with rate constants ranging from 1.2 × 10³ to 5.8 × 10³ L/mol·s under optimal conditions [32].

The reaction proceeds through a two-stage mechanism where initial contact between propionic acid and sodium carbonate forms an intermediate complex, followed by rapid decomposition to yield sodium propionate, water, and carbon dioxide [15]. Temperature optimization studies demonstrate that reaction rates increase significantly between 80-90°C, with activation energies of 42-58 kJ/mol [32]. The evolution of carbon dioxide serves as a reliable indicator of reaction completion, allowing for real-time monitoring of conversion efficiency [6].

Industrial optimization parameters include maintaining pH values between 7-8 throughout the reaction to ensure complete neutralization while preventing over-basification [6]. Reaction times typically range from 2-3 hours under optimal conditions, with yields consistently achieving 85-95% when proper temperature and pH control are maintained [28]. The exothermic nature of the reaction requires careful thermal management to prevent localized overheating that could lead to product degradation or unwanted side reactions [32].

Process intensification techniques employed in modern facilities include continuous stirred-tank reactors with advanced heat exchange systems and automated pH monitoring [28]. These systems enable precise control of reaction conditions while maintaining high throughput rates essential for commercial production [19].

Alternative Synthetic Pathways via Sodium Hydroxide

The direct neutralization of propionic acid with sodium hydroxide offers an alternative synthesis route characterized by faster reaction kinetics and higher yields compared to sodium carbonate neutralization [10] [18]. The stoichiometric reaction follows: C₂H₅COOH + NaOH → C₂H₅COONa + H₂O, with rate constants ranging from 2.1 × 10⁴ to 8.9 × 10⁴ L/mol·s [33].

This pathway exhibits significantly lower activation energies of 28-35 kJ/mol, enabling reaction completion at temperatures as low as 25°C, though industrial processes typically operate at 25-100°C for enhanced efficiency [10] [33]. The reaction follows second-order kinetics with respect to both reactants, allowing for predictable scale-up from laboratory to industrial scales [29].

Optimization studies reveal that maintaining sodium hydroxide concentrations between 49-51% provides optimal reaction rates while minimizing the formation of unwanted byproducts [27]. The pH range during neutralization should be controlled between 8.5-10.5 to ensure complete conversion while preventing excessive alkalinity that could affect product quality [18].

Industrial implementations of this pathway utilize continuous flow reactors with precise metering systems for both reactants, enabling reaction times of 1-2 hours with yields consistently exceeding 90-98% [27]. Heat management is critical due to the highly exothermic nature of the neutralization, requiring efficient cooling systems to maintain optimal reaction temperatures [29].

The advantage of this synthetic route lies in its simplicity and rapid reaction kinetics, making it particularly suitable for large-scale production facilities where throughput and efficiency are paramount considerations [21]. Advanced process control systems monitor temperature, pH, and reactant flow rates in real-time to optimize conversion efficiency and product quality [29].

Laboratory-Scale Preparation Advancements

Laboratory-scale synthesis of sodium propionate has benefited from recent advancements in reaction methodology and analytical monitoring techniques [22] [24]. Modern laboratory preparations emphasize precision, reproducibility, and efficient use of reagents while maintaining high purity standards [25].

Improved laboratory methodologies utilize microreactor systems that enable precise control of reaction parameters while minimizing reagent consumption [22]. These systems typically employ volumes ranging from 10-100 mL and incorporate real-time monitoring of temperature, pH, and conversion rates [24]. Standard laboratory preparations involve dissolving 2 grams of sodium propionate precursor materials in 100 mL volumetric flasks with 0.01N sulfuric acid as the reaction medium [23].

Advanced analytical techniques for laboratory synthesis monitoring include gas chromatography with flame ionization detection, enabling real-time tracking of reaction progress and product formation [22]. Sample preparation protocols utilize specialized extraction procedures involving methanol-water mixtures to ensure accurate quantification of sodium propionate concentration [23].

Temperature control in laboratory settings typically ranges from 50-70°C, with precise regulation achieved through programmable heating systems [34]. Modern laboratory protocols emphasize the importance of maintaining consistent stirring rates, typically 800 rpm, to ensure homogeneous mixing and optimal reaction kinetics [23].

Quality control measures for laboratory-scale preparations include in-process sampling at regular intervals, with samples analyzed for pH, moisture content, and purity using validated analytical methods [24]. These protocols ensure that laboratory-scale preparations meet the same quality standards as industrial productions while enabling detailed kinetic studies and process optimization research [25].

Green Chemistry and Sustainable Production Approaches

The development of environmentally sustainable production methods for sodium propionate has gained significant attention, driven by increasing environmental regulations and corporate sustainability initiatives [19] [17]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks [21].

Biotechnological production represents a promising sustainable alternative, utilizing engineered microorganisms such as Propionibacterium acidipropionici and Clostridium saccharoperbutylacetonicum for propionic acid synthesis from renewable substrates [17] [28]. These fermentation processes achieve yields of 60-85% while utilizing waste materials such as glycerol, molasses, and lignocellulosic biomass as carbon sources [36].

The acrylate pathway implemented in Clostridium species demonstrates particular promise for sustainable production, achieving propionate concentrations up to 39.53 g/L through optimized fermentation conditions [17]. This pathway utilizes eight engineered genes encoding enzymes that catalyze the conversion of pyruvate to propionate, representing a completely biological synthesis route [17].

Process optimization for biotechnological production includes three-stage oxidoreduction potential control strategies, maintaining specific voltage levels (-200 mV to -400 mV) at different fermentation phases to maximize propionate accumulation [28]. These optimized conditions result in significantly improved yields compared to traditional chemical synthesis while reducing carbon dioxide emissions by approximately 34% [19].

Advanced extraction techniques for biotechnological processes employ reactive extraction methods that effectively recover dilute propionic acid from fermentation broths [19]. These techniques demonstrate economic viability with net present values exceeding 118 million USD for optimized bio-based production facilities [19].

Continuous fermentation systems with integrated product recovery represent the current state-of-the-art for sustainable sodium propionate production [7]. These systems achieve consistent production rates while minimizing waste generation and energy consumption compared to traditional chemical synthesis methods [21].

Analytical Quality Assessment Methodologies

Comprehensive quality assessment of sodium propionate requires sophisticated analytical methodologies that ensure compliance with food-grade and pharmaceutical specifications [4] [25]. Modern analytical approaches integrate multiple techniques to provide complete characterization of physical, chemical, and purity parameters [26].

Primary analytical methods for purity determination include titration procedures using 1N sodium hydroxide, where each milliliter corresponds to 96.06 mg of sodium propionate [4]. These titration methods achieve precision levels suitable for Food Chemicals Codex and National Formulary grade specifications, requiring purity levels between 99.0-100.5% on a dried basis [25].

Water content analysis employs Karl Fischer methodology, providing accurate determination of moisture levels with specifications requiring maximum 1.0% water content [25] [27]. This technique utilizes specialized reagents and automated titration systems to achieve precision levels necessary for food-grade applications [26].

Heavy metals analysis utilizes atomic absorption spectroscopy and inductively coupled plasma mass spectrometry techniques to quantify lead, arsenic, and iron content [25] [27]. Specifications require lead content below 2 ppm, arsenic below 3 ppm, and iron below 30 ppm to meet food-grade standards [26].

Gas chromatography methods enable identification and quantification of organic impurities, utilizing flame ionization detection systems with specialized column configurations [22] [23]. These methods employ Stabilwax-DA columns with specific temperature programming from 70°C to 205°C to achieve optimal separation of propionate compounds from potential impurities [23].

pH analysis of 5% aqueous solutions provides critical quality indicators, with specifications requiring pH values between 8.0-9.5 for food-grade sodium propionate [25] [27]. Solubility testing confirms identity and quality, with standard specifications requiring complete dissolution of 1 gram in 0.65 mL water and 1 gram in 24 mL ethanol at 25°C [26].

Table 1: Comparison of Sodium Propionate Synthesis Methodologies

Synthesis MethodTemperature (°C)pH RangeReaction TimeYield (%)Main Advantages
Neutralization with Sodium Carbonate80-907-82-3 hours85-95CO₂ evolution indicates completion
Neutralization with Sodium Hydroxide25-1008.5-10.51-2 hours90-98Fast reaction, high yield
Fermentation (Propionibacterium sp.)375.5-7.024-168 hours60-85Sustainable, from renewable sources
Acrylate Pathway (Clostridium sp.)376.5-7.548-96 hours70-90High selectivity, uses waste glycerol
Green Chemistry Approach60-807-84-12 hours80-92Reduced environmental impact

Table 2: Analytical Quality Assessment Parameters for Sodium Propionate

ParameterSpecificationTest MethodAcceptance Criteria
Purity (dry basis)99.0-100.5%Titration with NaOHFCC/NF Grade
Water Content≤1.0% (max)Karl FischerFood Grade
pH (5% aqueous solution)8.0-9.5pH meterFood Grade
Heavy Metals (as Pb)≤2 ppm (max)AAS/ICP-MSFood Grade
Iron Content≤30 ppm (max)AAS/ICP-MSFood Grade
Arsenic Content≤3 ppm (max)AAS/ICP-MSFood Grade
Melting Point285-286°CMelting point apparatusIdentity confirmation
Solubility in Water (25°C)1 g/0.65 mLGravimetricQuality indicator
Solubility in Ethanol (25°C)1 g/24 mLGravimetricQuality indicator

Table 3: Kinetic Parameters for Various Sodium Propionate Synthesis Routes

Reaction SystemRate Constant (L/mol·s)Activation Energy (kJ/mol)Reaction OrderOptimal Conditions
Propionic Acid + Na₂CO₃1.2 × 10³ - 5.8 × 10³42-58Second orderT: 80-90°C, pH: 7-8
Propionic Acid + NaOH2.1 × 10⁴ - 8.9 × 10⁴28-35Second orderT: 25-60°C, pH: 9-11
Fermentation (Propionibacterium)10⁻⁴ - 10⁻²65-85First order (substrate)T: 37°C, pH: 6.5
Thermal Decomposition10⁻⁶ - 10⁻⁴120-180First orderT: 460-560°C
Industrial Scale Neutralization1.5 × 10³ - 4.2 × 10³38-52Second orderT: 70-85°C, pH: 7.5-8.5

Physical Description

White crystalline hygroscopic powder, or a fine white powder
Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

Transparent crystals, granules
FREE-FLOWING
Colorless, crystalline solid

Hydrogen Bond Acceptor Count

2

Exact Mass

96.01872368 g/mol

Monoisotopic Mass

96.01872368 g/mol

Flash Point

>250 °C o.c.

Heavy Atom Count

6

Taste

SLIGHT CHEESE-LIKE FLAVOR

Odor

ODORLESS, OR HAS FAINT ACETIC-BUTYRIC ODOR

Decomposition

When heated to decomposition it emits toxic fumes of /disodium oxide/.

Melting Point

210 °C

UNII

DK6Y9P42IN

GHS Hazard Statements

Aggregated GHS information provided by 345 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 201 of 345 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 144 of 345 companies with hazard statement code(s):;
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (44.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MANY PROPRIETARY PREPARATIONS ARE AVAILABLE FOR TREATING DERMATOPHYTIC INFECTIONS, ESPECIALLY TINEA PEDIS (ATHLETE'S FOOT). THESE INCLUDE ... SODIUM PROPIONATE ...
CLINICALLY, MEDICATION: SODIUM PROPIONATE IS USED IN TREATMENT OF OTOMYCOSIS. IT IS ALSO USED IN TREATMENT OF EPIDERMOPHYTOSIS, BUT IT IS NOT AS EFFECTIVE AS MOST OTHER AGENTS FOR THIS CONDITION. IT IS NOT FUNGICIDAL, SO THAT OTHER HYGIENE MEASURES MUST BE EMPHASIZED. ... DOSE--TOPICAL, IN DOSAGE FORMS CONTAINING 0.5-10% OF SODIUM PROPIONATE.
MEDICATION (VET): ALTHOUGH SOME COWS FIND HIGH DOSAGE (250 G) UNPALATABLE & IT MAY LACK SUBSTANTIAL EFFECTIVENESS AS PROPHYLACTIC & THERAPEUTIC AGENT IN ACETONEMIA, IT IS A USEFUL ADJUNCT TO THERAPY & ITS BENEFICIAL EFFECTS ON MILK PRODUCTION HAVE BEEN ATTRIBUTED TO CONTROL OF SUBCLINICAL KETOSIS.
MEDICATION (VET): EFFECTIVE IN EARLY TREATMENT OF KETOSIS OF CATTLE OR AS FOLLOWUP TREATMENT AFTER DEXTROSE THERAPY OF THIS DISEASE.
For more Therapeutic Uses (Complete) data for SODIUM PROPIONATE (6 total), please visit the HSDB record page.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX10 - Sodium propionate

Pictograms

Irritant

Irritant

Other CAS

63785-15-9
137-40-6

Absorption Distribution and Excretion

SRP: In an acidic medium propionic acid is rapidly absorbed.

Metabolism Metabolites

INCORPORATION RATE OF SPECIFICALLY LABELED SODIUM PROPIONATE INTO METHYLMALONATE & TRICARBOXYLIC ACID CYCLE INTERMEDIATES STUDIED. INCORPORATION OF (14)C FROM SODIUM PROPIONATE INTO METABOLIC INTERMEDIATES BEYOND METHYLMALONATE WAS POSITIVELY CORRELATED WITH LIVER VITAMIN B-12 CONCN.
MICE RECEIVED IV LABELED SODIUM PROPIONATE. ANALYSIS OF TOTAL BODY FATTY ACIDS 12 MIN LATER SHOWED 89 & 11 OF THE LABELS TO BE INCORPORATED INTO ODD-NUMBERED & EVEN-NUMBERED FATTY ACIDS, RESPECTIVELY. RESULTS CONFIRMED PROPOSED DEMETHYLATION OF PROPIONIC ACID IN VIVO.

Wikipedia

Sodium_propionate

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

REACTION OF PROPIONIC ACID AND SODIUM CARBONATE OR SODIUM HYDROXIDE
Propionic acid + sodium hydroxide (salt formation)

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Not Known or Reasonably Ascertainable
Propanoic acid, sodium salt (1:1): ACTIVE
Propanoic acid, sodium salt (2:1): INACTIVE
PROPIONATES ARE MORE ACTIVE AGAINST MOLDS THAN SODIUM BENZOATE, BUT HAVE ESSENTIALLY NO ACTIVITY AGAINST YEAST. THEY HAVE LITTLE ACTION /IN BAKED GOODS/ ... AGAINST BACTERIA WITH NOTABLE EXCEPTION OF THEIR ABILITY TO INHIBIT THE ORGANISM WHICH CAUSES ROPE. THE PH FOR OPTIMUM ACTIVITY OF PROPIONATES RANGES UP TO 5.0, ALTHOUGH IN SOME FOODS THEY ARE ACTIVE UP TO PH 6, OR SLIGHTLY HIGHER. ... IN CHEESE PRODUCTS ... /PROPIONATES/ ARE LIMITED TO 0.3%. PROPIONATES ARE NOT MENTIONED IN FOOD-ADDITIVE REGULATIONS OF WEST GERMANY, INDIA, PAKISTAN, PHILIPPINES, & SOUTH AFRICA BUT THEY ARE INCLUDED IN THOSE OF OTHER WEST EUROPEAN COUNTRIES ... AS WELL AS CANADA. /PROPIONATES/
... /IT IS/ BACTERIOSTATIC AGAINST NUMBER OF GRAM-POSITIVE COCCI.
MOST ACTIVE AT ACID PH
... /BLENDS/ READILY WITH EMULSIFYING AGENTS USED IN PROCESSED & BLENDED CHEESE, AS WELL AS WITH BASIC DOUGH INGREDIENTS & IN FILLING FOR PIES.
For more General Manufacturing Information (Complete) data for SODIUM PROPIONATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 970.36. Propionates in food. /Total propionates/

Interactions

IN RATS, VITAMIN B12 PREVENTED GROWTH LOSS CAUSED BY SODIUM PROPIONATE.
SODIUM PROPIONATE EXERTED SIGNIFICANT PROTECTIVE EFFECT AGAINST AMMONIA INTOXICATION IN CHICKS WHEN ADMIN IP 7 HR PRIOR TO AMMONIUM ACETATE CHALLENGE. EFFECTIVE DOSES RANGED FROM 3-4 MMOLE/KG.

Dates

Modify: 2023-08-15

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